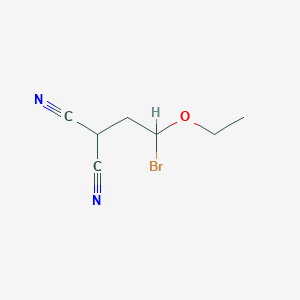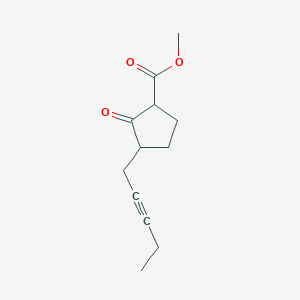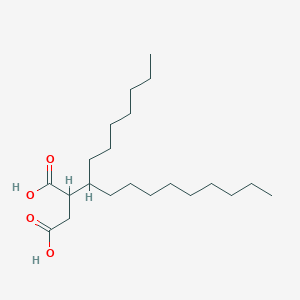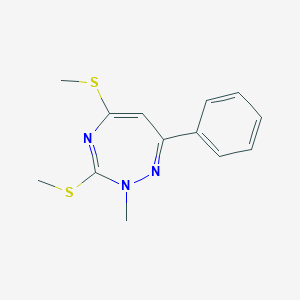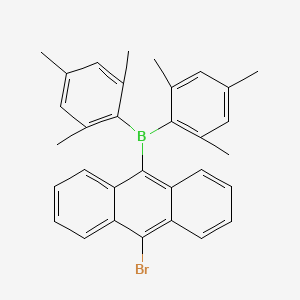![molecular formula C13H9BrN4S B15164784 6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide CAS No. 183547-88-8](/img/structure/B15164784.png)
6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family This compound is characterized by its unique structure, which includes a bromine atom, a phenyl group, and a carbothioamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . This intermediate is then reacted with various halogenated derivatives under phase transfer catalysis conditions to yield the desired compound . The reaction conditions often involve the use of solid-liquid phase transfer catalysis, which facilitates the formation of regioisomers .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The carbothioamide moiety can participate in condensation reactions with other compounds.
Common Reagents and Conditions
Substitution Reactions: Halogenated derivatives and phase transfer catalysts are commonly used.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include sodium borohydride.
Condensation Reactions: Reagents such as aldehydes and ketones are used in the presence of acid or base catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives .
Applications De Recherche Scientifique
6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as an antimicrobial agent.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites . The compound may also interact with cellular receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: A closely related compound with similar structural features.
Imidazo[4,5-b]pyridine Derivatives: Various derivatives with different substituents on the imidazo[4,5-b]pyridine core.
Uniqueness
6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide is unique due to the presence of the carbothioamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
183547-88-8 |
|---|---|
Formule moléculaire |
C13H9BrN4S |
Poids moléculaire |
333.21 g/mol |
Nom IUPAC |
6-bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide |
InChI |
InChI=1S/C13H9BrN4S/c14-8-6-10-11(15-7-8)18-12(17-10)13(19)16-9-4-2-1-3-5-9/h1-7H,(H,16,19)(H,15,17,18) |
Clé InChI |
YGOJAGCXUIHMGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=S)C2=NC3=C(N2)C=C(C=N3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



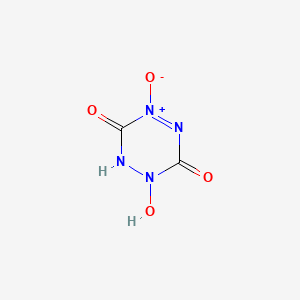

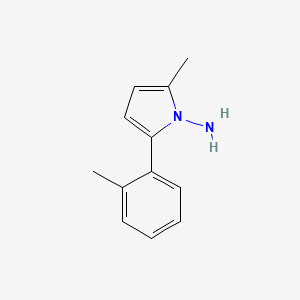
![1,4-Dioxaspiro[4.4]non-8-en-7-one, 8,9-dichloro-](/img/structure/B15164729.png)
![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
